molecular formula C8H15Cl2N3O B2634145 Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride CAS No. 2138271-87-9

Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride

Cat. No.: B2634145
CAS No.: 2138271-87-9
M. Wt: 240.13
InChI Key: NCHGVCGZBUUSMX-YUZCMTBUSA-N
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Description

Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride is a synthetic compound that features a cyclopentane ring substituted with an amine group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazole Group: The pyrazole moiety can be introduced via a nucleophilic substitution reaction using a suitable pyrazole derivative.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, such as acting as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine: The base compound without the dihydrochloride salt.

    Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine hydrochloride: The monohydrochloride salt form.

    Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine sulfate: A sulfate salt form.

Uniqueness

Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both the pyrazole and cyclopentane moieties. This combination of structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c9-7-2-1-3-8(7)12-6-4-10-11-5-6;;/h4-5,7-8H,1-3,9H2,(H,10,11);2*1H/t7-,8+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHGVCGZBUUSMX-YUZCMTBUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OC2=CNN=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)OC2=CNN=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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